molecular formula C9H8O3 B355635 3',4'-(Methylenedioxy)acetophenone CAS No. 3162-29-6

3',4'-(Methylenedioxy)acetophenone

Cat. No.: B355635
CAS No.: 3162-29-6
M. Wt: 164.16g/mol
InChI Key: BMHMKWXYXFBWMI-UHFFFAOYSA-N
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Description

3’,4’-(Methylenedioxy)acetophenone: is an organic compound with the molecular formula C9H8O3 . It is a member of the benzodioxole family and is characterized by a methylenedioxy group attached to an acetophenone core. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3’,4’-(Methylenedioxy)acetophenone typically involves the use of readily available raw materials and mild reaction conditions. For example, the oxidation of 3’,4’-(Methylenedioxy)acetophenone using hydrogen peroxide in a toluene and formic acid solution is a common method .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Intermediate

3',4'-(Methylenedioxy)acetophenone is recognized as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it is used to produce N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine, which has applications in treating neurological disorders and other medical conditions .

Synthesis of Antimicrobial Agents

Research indicates that this compound can be utilized in synthesizing new classes of sulfonamide antibacterial and anti-inflammatory drugs. Its unique structural features allow for modifications that enhance biological activity against pathogens .

Natural Product Research

Isolated from the Rutaceae family, specifically Ruta angustifolia, this compound exhibits potential biological activities. Its application in natural product research underscores its importance in exploring plant-derived compounds for therapeutic uses .

Material Science

Due to its methylenedioxy and acetophenone moieties, this compound is being investigated for developing new materials with desirable properties, such as enhanced stability and reactivity. This includes potential applications in polymers and coatings.

Case Study 1: Synthesis of Antimicrobial Compounds

A study published in the International Journal of Pharmaceutical Sciences and Research detailed the synthesis of novel antimicrobial agents using this compound as a precursor. The research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential in drug development .

Case Study 2: Oxidation Reactions

In another investigation focused on oxidation reactions, researchers utilized this compound to synthesize 3,4-methylenedioxyphenol via a controlled oxidation process using hydrogen peroxide. The results indicated high yields and purity, confirming the compound's utility as a starting material for further chemical transformations .

Comparative Analysis Table

Compound NameStructure TypeUnique Features
This compoundMethylenedioxy ketoneContains both methylene dioxole and acetophenone moieties
PiperonalMethylenedioxy aldehydeMore reactive due to aldehyde; used primarily in fragrances
Benzodioxole derivativesAromatic compoundsOften exhibit psychoactive properties
AcetophenoneSimple aromatic ketoneLacks methylene dioxole; widely used in organic synthesis

Mechanism of Action

The mechanism of action of 3’,4’-(Methylenedioxy)acetophenone involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The methylenedioxy group can participate in electron-donating and electron-withdrawing interactions, influencing the reactivity of the acetophenone core. This allows the compound to engage in a wide range of chemical reactions, targeting different molecular pathways depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • 3’,4’-(Dimethoxy)acetophenone
  • Piperonal
  • 4’-Methoxyacetophenone
  • 4’-Trifluoromethylacetophenone

Comparison:

Biological Activity

3',4'-(Methylenedioxy)acetophenone (3,4-MDA) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including anticancer effects, antimicrobial properties, and mechanisms of action, supported by data tables and case studies.

  • IUPAC Name : 1-(3,4-methylenedioxyphenyl)ethanone
  • Molecular Formula : C₉H₈O₃
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 3162-29-6
  • Melting Point : 85–89 °C

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Biosynth demonstrated that the compound inhibits the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)15.0Inhibition of NF-kB signaling pathway
A549 (Lung)10.0Cell cycle arrest at G1 phase

The anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and survival.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported its efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest, particularly in the G1 phase, preventing cancer cells from proliferating.
  • Antimicrobial Action : The disruption of microbial membranes and inhibition of essential enzymes contribute to its antimicrobial efficacy.

Case Studies

  • Breast Cancer Study :
    • Researchers at a prominent university investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth and increased apoptosis markers after treatment with the compound.
  • Antimicrobial Efficacy :
    • A clinical study assessed the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings indicated that it could serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3',4'-(Methylenedioxy)acetophenone, and how are reaction conditions optimized?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, a modified protocol using controlled pH (3–6) and copper sulfate as a catalyst can enhance yield . Post-synthesis purification often employs steam distillation and benzene extraction, followed by reduced-pressure rectification. Optimization requires adjusting pH, temperature (e.g., 60–80°C), and catalyst loading to mitigate side reactions like over-oxidation.

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

  • NMR : To confirm the methylenedioxy bridge (δ 5.9–6.1 ppm for O-CH₂-O) and acetophenone carbonyl (δ 2.6 ppm for CH₃CO) .
  • HPLC : For purity assessment, using C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • GC-MS : To identify volatile impurities, with retention times calibrated against standards .

Q. What are the primary research applications of this compound in life sciences?

It serves as:

  • A precursor in synthesizing bioactive molecules (e.g., antiandrogens) .
  • A probe in proteomics to study protein-ligand interactions due to its electron-deficient aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in supercritical CO₂) arise from variations in pressure (10–30 MPa) and temperature (40–60°C). The Del Valle and Aguilera equation correlates experimental data with <1% error when incorporating binary interaction parameters . Validate using Peng-Robinson EoS models with Joback/Lee-Kesler methods for critical properties .

Q. What strategies improve the compound’s stability during long-term storage?

Degradation studies recommend:

  • Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the methylenedioxy group .
  • Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated decomposition .

Q. How does this compound interact with androgen receptors in prostate cancer models?

In LNCaP cells, it downregulates AR (androgen receptor) and PSA expression at IC₅₀ ~4,430 µM via competitive binding, validated by:

  • Western blotting : Using anti-AR (1:1000 dilution) and anti-PSA antibodies (1:2000) .
  • MTT assays : Dose-dependent inhibition (500–2,000 µM) compared to enzalutamide .

Q. Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Focus on modifying:

  • Electron-withdrawing groups : Introduce halogens (F, Cl) at the 2' position to enhance electrophilicity .
  • Methoxy substitutions : Compare 3',5'-dimethoxy analogs (e.g., acetosyringone) to assess steric effects on binding . Table 1 : SAR parameters for common derivatives.
DerivativeSubstituentsIC₅₀ (µM)Target Activity
Parent compoundNone4,430AR inhibition
3',5'-DimethoxyOCH₃ at 3',5'2,100Enhanced solubility
2'-ChloroCl at 2'3,800Improved selectivity

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify reactive sites:

  • The carbonyl carbon (Mulliken charge: +0.35) and para positions on the benzene ring are electrophilic hotspots .
  • Transition state modeling (Gaussian 09) confirms activation energies for SN2 reactions with amines .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHMKWXYXFBWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185502
Record name 5-Acetyl-1,3-benzodioxole
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3162-29-6
Record name 5-Acetyl-1,3-benzodioxole
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Record name Acetopiperone
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Record name 3162-29-6
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Record name 5-Acetyl-1,3-benzodioxole
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Record name 1-(1,3-benzodioxol-5-yl)ethan-1-one
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Record name ACETOPIPERONE
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Synthesis routes and methods

Procedure details

In the step (2), 1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene represented by the following formula (3) which has been obtained in the step (1) is subjected to hydrolysis reaction or to transesterification reaction with an alcohol to obtain a crude product of 1-acetyl-3,4-methylenedioxybenzene represented by the following formula (4) and 2-methyl-3-(3,4-methylenedioxyphenyl)propanal represented by the following formula (5), and then the resulting reaction mixture is further subjected to distillative purification, to thereby obtain 2-methyl-3-(3,4-methylenedioxyphenyl)propanal having a content of 1-acetyl-3,4-methylenedioxybenzene of from 50 to 3000 ppm.
Name
1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene
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[Compound]
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alcohol
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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